molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

Benzo[d]oxazole-4-carboxylic acid

Cat. No. B1287118
Key on ui cas rn: 208772-23-0
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
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Patent
US06310082B1

Procedure details

A mixture of 2,3-diaminobenzoic acid (0.5 g, 3.29 mmol) and formic acid (405 μl, 9.87 mmol) in hydrochloric acid (4M, 10 ml) was heated under reflux for one hour. The precipitate which formed on cooling was collected, redissolved in boiling methanol, and decolorised with activated charcoal. Evaporation of the solvent gave benzoxazole-4-carboxylic acid as a white powder (407.9 mg, 77%) Found: C, 46.11; H, 3.63; N, 13.27. C8H6N2O2.HCl.0.5 H2O requires C, 46.28; H, 3.88; N, 13.49%; δH (d6-DMSO, 200 MHz) 7.7-7.8; (1H, t, Ar-5H), 8.2-8.3 (2H, dd, Ar-4/6H), 9.65 (1H, s, imidazole-2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
405 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10](N)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](O)=[O:13]>Cl>[O:13]1[C:10]2=[CH:9][CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1N
Name
Quantity
405 μL
Type
reactant
Smiles
C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=2C1=CC=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 407.9 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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